3-Phenylbutyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylbutyl isobutyrate is an organic compound belonging to the ester class. It is characterized by its pleasant balsamic, fruity, and sweet aroma, making it a valuable component in the flavors and fragrances industry . The molecular formula of this compound is C14H20O2, and it has a molecular weight of 220.31 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Phenylbutyl isobutyrate can be synthesized through the esterification of 3-Phenylbutanol with isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and efficient separation techniques to isolate the ester product from the reaction mixture. The use of high-purity starting materials and optimized reaction conditions ensures the production of this compound with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylbutyl isobutyrate undergoes various chemical reactions, including:
Reduction: Reduction of this compound can lead to the formation of alcohols and other reduced products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-Phenylbutanol and isobutyric acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and reduced products.
Wissenschaftliche Forschungsanwendungen
3-Phenylbutyl isobutyrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Phenylbutyl isobutyrate involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. The ester functional group plays a crucial role in its interaction with these receptors, which are part of the G-protein-coupled receptor family . Additionally, the compound may undergo metabolic transformations in biological systems, leading to the formation of various metabolites that can exert different biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Phenylbutyl isobutyrate can be compared with other similar esters, such as:
3-Phenylpropyl isobutyrate: Similar in structure but with a different alkyl chain length.
Benzyl isobutyrate: Contains a benzyl group instead of a phenylbutyl group.
Phenethyl isobutyrate: Contains a phenethyl group instead of a phenylbutyl group.
Uniqueness
The uniqueness of this compound lies in its specific aromatic profile and its applications in the flavors and fragrances industry. Its distinct structure and functional groups contribute to its unique chemical and sensory properties .
Eigenschaften
CAS-Nummer |
84642-66-0 |
---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-phenylbutyl 2-methylpropanoate |
InChI |
InChI=1S/C14H20O2/c1-11(2)14(15)16-10-9-12(3)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3 |
InChI-Schlüssel |
KHLORCDQQNVRAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OCCC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.